molecular formula C₁₈H₁₁Cl₂NO₄ B1663836 3-[(Z)-2-carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid CAS No. 179105-67-0

3-[(Z)-2-carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid

Cat. No. B1663836
M. Wt: 376.2 g/mol
InChI Key: LPWVUDLZUVBQGP-FLIBITNWSA-N
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Description

The compound “3-[(Z)-2-carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid” is a complex organic molecule. The (Z) in the name indicates the geometry around the carbon-carbon double bond . The molecule contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. It also has carboxylic acid groups and a phenyl group attached to it.

Scientific Research Applications

Glycine-Site NMDA Receptor Antagonism

A study by Baron et al. (2005) highlights that (E)-3-(2-Carboxy-2-phenylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acid is a potent and selective antagonist of the glycine site of the N-methyl-d-aspartate (NMDA) receptor. The study utilized 3D comparative molecular field analysis (CoMFA) to optimize in vivo potency and binding activity, leading to the discovery of a new potent selective glycine-site NMDA receptor antagonist (Baron et al., 2005).

Allosteric Inhibition of Fructose-1,6-bisphosphatase

Wright et al. (2003) found that 3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL-29951), an antagonist of the glycine site of the NMDA receptor, also acts as an allosteric inhibitor of fructose 1,6-bisphosphatase. This compound represents a new approach to inhibiting fructose 1,6-bisphosphatase and offers a potential lead for drug design (Wright et al., 2003).

Synthesis of Novel Indole Derivatives

Unangst et al. (1987) described the synthesis of novel indole-2-carboxylic acids with amino- and sulfur-containing substituents, which are important for developing new bioactive compounds. The study emphasized the Ullmann reaction in synthesizing these compounds (Unangst et al., 1987).

Antibacterial and Antifungal Activities

Research by Raju et al. (2015) on indole-2-carboxylic acid derivatives showed significant antibacterial and moderate antifungal activities. This study synthesized a series of 3-[N, N-Dialkylamine(oxo)acetyl]-1-propyl-1H-indole-2-carboxylic acids, which were evaluated for their antimicrobial activities (Raju et al., 2015).

Optical Limiting Applications

Chandrakantha et al. (2013) synthesized N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, demonstrating potential applications in optical limiting. Their study highlighted the optical nonlinearity of these compounds, indicating their suitability for optical limiting applications (Chandrakantha et al., 2013).

Antidiabetic Potential

Choudhary et al. (2011) conducted a study on tryptoline-3-carboxylic acid derivatives, finding potent antidiabetic activity in these compounds. This research provides insights into the potential therapeutic applications of such compounds in diabetes management (Choudhary et al., 2011).

properties

IUPAC Name

3-[(Z)-2-carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2NO4/c19-10-6-13(20)15-12(16(18(24)25)21-14(15)7-10)8-11(17(22)23)9-4-2-1-3-5-9/h1-8,21H,(H,22,23)(H,24,25)/b11-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWVUDLZUVBQGP-FLIBITNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Z)-2-carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(Z)-2-carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid
Reactant of Route 2
3-[(Z)-2-carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid
Reactant of Route 3
3-[(Z)-2-carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid
Reactant of Route 4
3-[(Z)-2-carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid
Reactant of Route 5
3-[(Z)-2-carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid
Reactant of Route 6
3-[(Z)-2-carboxy-2-phenylethenyl]-4,6-dichloro-1H-indole-2-carboxylic acid

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